molecular formula C19H20BrNO5S B11089668 Ethyl 5-acetyl-2-{[2-(2-bromophenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate

Ethyl 5-acetyl-2-{[2-(2-bromophenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B11089668
M. Wt: 454.3 g/mol
InChI Key: LHVFRCVZUXGSNM-UHFFFAOYSA-N
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Description

ETHYL 5-ACETYL-2-[2-(2-BROMOPHENOXY)PROPANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This specific compound is characterized by its unique structure, which includes an ethyl ester, an acetyl group, a bromophenoxy group, a propanamido group, and a methylthiophene carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-ACETYL-2-[2-(2-BROMOPHENOXY)PROPANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a sulfur-containing precursor and an appropriate carbon source.

    Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Bromination: The bromophenoxy group can be introduced through a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Amidation: The propanamido group can be formed by reacting the brominated intermediate with a suitable amine, such as propanamide, under appropriate conditions.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-ACETYL-2-[2-(2-BROMOPHENOXY)PROPANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce carbonyl groups to alcohols.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, dichloromethane)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Substituted thiophenes with various functional groups

Scientific Research Applications

ETHYL 5-ACETYL-2-[2-(2-BROMOPHENOXY)PROPANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 5-ACETYL-2-[2-(2-BROMOPHENOXY)PROPANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to interact with enzymes, receptors, and other biomolecules, leading to its observed biological effects. For example, the bromophenoxy group may facilitate binding to specific protein targets, while the acetyl and amido groups may modulate the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 5-ACETYL-2-[2-(2-CHLOROPHENOXY)PROPANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
  • ETHYL 5-ACETYL-2-[2-(2-FLUOROPHENOXY)PROPANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
  • ETHYL 5-ACETYL-2-[2-(2-IODOPHENOXY)PROPANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE

Uniqueness

ETHYL 5-ACETYL-2-[2-(2-BROMOPHENOXY)PROPANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to the presence of the bromophenoxy group, which imparts distinct chemical reactivity and potential biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can influence the compound’s binding affinity to molecular targets and its overall stability.

Properties

Molecular Formula

C19H20BrNO5S

Molecular Weight

454.3 g/mol

IUPAC Name

ethyl 5-acetyl-2-[2-(2-bromophenoxy)propanoylamino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C19H20BrNO5S/c1-5-25-19(24)15-10(2)16(11(3)22)27-18(15)21-17(23)12(4)26-14-9-7-6-8-13(14)20/h6-9,12H,5H2,1-4H3,(H,21,23)

InChI Key

LHVFRCVZUXGSNM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C(C)OC2=CC=CC=C2Br

Origin of Product

United States

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